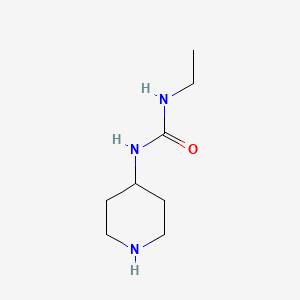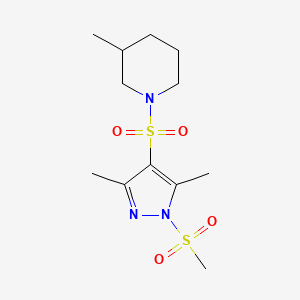
1-((3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “1-((3,5-dimethyl-1-(methylsulfonyl)-1H-pyrazol-4-yl)sulfonyl)-3-methylpiperidine” is a complex organic molecule. It contains a pyrazole ring, which is a type of aromatic heterocycle, and a piperidine ring, which is a type of non-aromatic heterocycle. Both of these structures are common in many pharmaceuticals and biologically active compounds .
Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The pyrazole and piperidine rings would likely contribute significantly to the compound’s overall shape and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact structure and the conditions under which the reactions are carried out. Pyrazole and piperidine rings can participate in a variety of chemical reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups can affect properties like solubility, melting point, and reactivity .科学的研究の応用
Photoluminescent Properties
Research on cationic bis-cyclometallated iridium(III) complexes involving sulfonyl-substituted ligands demonstrates the potential for color tuning in light-emitting electrochemical cells (LECs). The study by Ertl et al. (2015) explores the synthesis and characterization of complexes with sulfone substituents, offering insights into their application in developing green or blue emitters for lighting and display technologies (Ertl et al., 2015).
Antimicrobial Applications
Compounds containing the phenylsulfonyl moiety have shown promising antimicrobial properties. Alsaedi et al. (2019) synthesized a novel series of pyrazolo[1,5-a]pyrimidines incorporating mono- and diphenylsulfonyl groups, revealing some derivatives to exhibit higher antimicrobial activity than reference drugs (Alsaedi et al., 2019).
Chemical Degradation Studies
The hydrolytic degradation of azimsulfuron, a sulfonylurea herbicide, highlights the importance of understanding the environmental fate of such compounds. Boschin et al. (2007) investigated the pH-dependent hydrolysis rates and identified the main degradation products, contributing to the knowledge of chemical stability and degradation pathways of sulfonylurea herbicides (Boschin et al., 2007).
Synthesis and Biological Evaluation
The synthesis and evaluation of 1,5-diarylpyrazole derivatives, including sulfonamide-containing compounds for their cyclooxygenase-2 (COX-2) inhibitory activity, were explored by Penning et al. (1997). This work contributed to the identification of celecoxib, a potent and selective COX-2 inhibitor, demonstrating the therapeutic potential of sulfonamide derivatives in treating inflammation and pain (Penning et al., 1997).
作用機序
Safety and Hazards
将来の方向性
特性
IUPAC Name |
1-(3,5-dimethyl-1-methylsulfonylpyrazol-4-yl)sulfonyl-3-methylpiperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21N3O4S2/c1-9-6-5-7-14(8-9)21(18,19)12-10(2)13-15(11(12)3)20(4,16)17/h9H,5-8H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJKHLCBPZVZBQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCCN(C1)S(=O)(=O)C2=C(N(N=C2C)S(=O)(=O)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21N3O4S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[3-(6-methoxy-3-pyridazinyl)phenyl]-3,4-dimethylbenzamide](/img/structure/B2731471.png)
![(4-(4-Fluorobenzo[d]thiazol-2-yl)piperazin-1-yl)(3-methoxynaphthalen-2-yl)methanone](/img/structure/B2731472.png)
![5-[(3,4-dimethylphenoxy)methyl]-4-phenyl-4H-1,2,4-triazole-3-thiol](/img/structure/B2731473.png)
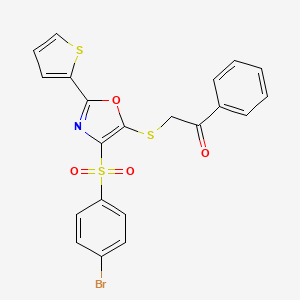
![[1-(3,5-Dihydroxyphenyl)-12-hydroxytridecan-2-yl] acetate](/img/structure/B2731475.png)
![3-allyl-2-(((5-hydroxy-1H-pyrazol-3-yl)methyl)thio)-5,6-dimethylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2731479.png)
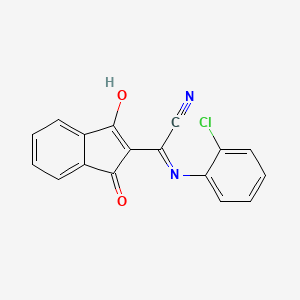

![3-(4-Chlorophenyl)-1-(4-methoxybenzoyl)-1,4-diazaspiro[4.5]dec-3-ene-2-thione](/img/structure/B2731485.png)
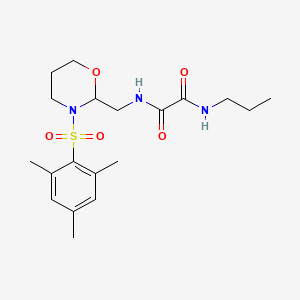


![2-(6-benzyl-2-methyl-4-oxo-5,6,7,8-tetrahydropyrido[4,3-d]pyrimidin-3(4H)-yl)-N-isopentylacetamide](/img/structure/B2731491.png)
